1,2-Dimethoxy-3-fluoro-5-(trifluoromethylthio)benzene
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Overview
Description
1,2-Dimethoxy-3-fluoro-5-(trifluoromethylthio)benzene is an organic compound with the molecular formula C9H8F4O2S It is a derivative of benzene, characterized by the presence of methoxy, fluoro, and trifluoromethylthio groups
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the nucleophilic substitution reaction where a suitable trifluoromethylthio reagent reacts with a fluorinated dimethoxybenzene under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, starting from readily available raw materials. The process often includes steps such as halogenation, methylation, and nucleophilic substitution, followed by purification techniques like distillation or recrystallization to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
1,2-Dimethoxy-3-fluoro-5-(trifluoromethylthio)benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the removal of the fluoro or trifluoromethylthio groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a wide range of derivatives with different functional groups .
Scientific Research Applications
1,2-Dimethoxy-3-fluoro-5-(trifluoromethylthio)benzene has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new materials and pharmaceuticals.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions at the molecular level.
Industry: Used in the production of specialty chemicals and advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 1,2-Dimethoxy-3-fluoro-5-(trifluoromethylthio)benzene involves its interaction with molecular targets through its functional groups. The methoxy, fluoro, and trifluoromethylthio groups can participate in various chemical interactions, influencing the compound’s reactivity and binding affinity. These interactions can modulate biological pathways and processes, making the compound useful in research and development .
Comparison with Similar Compounds
Similar Compounds
1,3-Dimethoxybenzene: Lacks the fluoro and trifluoromethylthio groups, making it less reactive in certain chemical reactions.
1,2-Dimethoxy-4-(3-fluoro-2-propenyl)benzene: A fluorine analog with different substitution patterns, leading to distinct chemical and biological properties.
1-Fluoro-3,5-dimethoxybenzene: Similar in structure but lacks the trifluoromethylthio group, affecting its overall reactivity and applications.
Uniqueness
1,2-Dimethoxy-3-fluoro-5-(trifluoromethylthio)benzene is unique due to the presence of both fluoro and trifluoromethylthio groups, which impart distinct electronic and steric properties. These features make it a versatile compound in various chemical reactions and applications, distinguishing it from other similar compounds .
Properties
Molecular Formula |
C9H8F4O2S |
---|---|
Molecular Weight |
256.22 g/mol |
IUPAC Name |
1-fluoro-2,3-dimethoxy-5-(trifluoromethylsulfanyl)benzene |
InChI |
InChI=1S/C9H8F4O2S/c1-14-7-4-5(16-9(11,12)13)3-6(10)8(7)15-2/h3-4H,1-2H3 |
InChI Key |
KFNWEEZVQHBVBB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=CC(=C1)SC(F)(F)F)F)OC |
Origin of Product |
United States |
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